4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of bromine, tert-butyl, and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine typically involves the introduction of the bromine, tert-butyl, and trifluoromethyl groups onto a pyrimidine ring. One common method involves the bromination of 2-tert-butyl-6-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and specialty chemicals, where its unique properties can enhance the performance of the final products.
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromo-2,6-di-tert-butylphenol: Contains bromine and tert-butyl groups but lacks the trifluoromethyl group and pyrimidine ring.
2,4,6-Tri-tert-butylpyrimidine: Contains tert-butyl groups but lacks the bromine and trifluoromethyl groups.
Uniqueness
4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine is unique due to the combination of bromine, tert-butyl, and trifluoromethyl groups on a pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H10BrF3N2 |
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Molecular Weight |
283.09 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H10BrF3N2/c1-8(2,3)7-14-5(9(11,12)13)4-6(10)15-7/h4H,1-3H3 |
InChI Key |
BAWWXARMLSAHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Br)C(F)(F)F |
Origin of Product |
United States |
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